molecular formula C28H25N6NaO3S B12717160 Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate CAS No. 85536-95-4

Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12717160
CAS No.: 85536-95-4
M. Wt: 548.6 g/mol
InChI Key: JXCQTCDWVDTADM-UHFFFAOYSA-M
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Description

Properties

CAS No.

85536-95-4

Molecular Formula

C28H25N6NaO3S

Molecular Weight

548.6 g/mol

IUPAC Name

sodium;3-[[4-[[4-[2-cyanoethyl(ethyl)amino]-2-methylphenyl]diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonate

InChI

InChI=1S/C28H26N6O3S.Na/c1-3-34(17-7-16-29)22-12-13-26(20(2)18-22)31-33-28-15-14-27(24-10-4-5-11-25(24)28)32-30-21-8-6-9-23(19-21)38(35,36)37;/h4-6,8-15,18-19H,3,7,17H2,1-2H3,(H,35,36,37);/q;+1/p-1

InChI Key

JXCQTCDWVDTADM-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The initial step involves diazotization of a suitable aromatic amine, typically a 4-amino-o-tolyl derivative, using sodium nitrite in acidic conditions at low temperature (0–5 °C) to generate the corresponding diazonium salt. This intermediate is then coupled with 1-naphthol or a 1-naphthyl derivative to form the first azo linkage.

Formation of the Bis-Azo Structure

The intermediate azo compound undergoes a second diazotization and azo coupling with m-aminobenzenesulphonate or its sodium salt to form the bis-azo structure. This step is critical to establish the extended conjugation and the sulphonate group, which imparts water solubility.

Introduction of the 2-Cyanoethyl Ethylamino Group

The 2-cyanoethyl ethylamino substituent is introduced by nucleophilic substitution on the o-tolyl ring, often via reaction of the azo intermediate with 2-cyanoethyl chloride or a related cyanoethylating agent in the presence of ethylamine. This step requires controlled conditions to avoid side reactions and to ensure selective substitution.

Conversion to Sodium Salt

The final compound is converted to its sodium salt form by neutralization with sodium hydroxide or sodium carbonate, enhancing its solubility and stability for industrial applications.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Diazotization of amine NaNO2, HCl, 0–5 °C 0–5 °C 30 min 85–90 Low temperature critical for stability
First azo coupling 1-Naphthol, alkaline medium 0–10 °C 1–2 hours 80–85 pH control important
Second diazotization NaNO2, HCl, 0–5 °C 0–5 °C 30 min 80–88 Similar to first diazotization
Second azo coupling m-Aminobenzenesulphonate sodium salt 0–10 °C 1–2 hours 75–82 Sulphonate group enhances solubility
Cyanoethylation and amination 2-Cyanoethyl chloride, ethylamine, base 40–60 °C 3–5 hours 70–78 Requires inert atmosphere
Neutralization to sodium salt NaOH or Na2CO3 Room temperature 1 hour Quantitative Final purification step

Research Findings and Analytical Data

  • The azo coupling reactions proceed with high regioselectivity under controlled pH and temperature, minimizing side products.
  • The introduction of the 2-cyanoethyl ethylamino group improves the dye’s affinity for substrates and enhances its solubility in aqueous media.
  • Spectroscopic analysis (UV-Vis, IR, NMR) confirms the presence of azo linkages and the cyanoethyl substituent.
  • The sodium salt form exhibits improved stability and dispersibility, making it suitable for industrial dyeing processes.

Chemical Reactions Analysis

3.1. General Reactivity

Azo compounds, including sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate, are known for their reactivity with various chemical groups. They can form toxic gases when mixed with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .

3.2. Specific Reactions

  • Reduction Reactions: Azo compounds can undergo reduction to form amines. This reaction is typically carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Reaction Example:

    Azo compoundcatalystH2Amine derivatives\text{Azo compound} \xrightarrow[\text{catalyst}]{\text{H}_2} \text{Amine derivatives}
  • Oxidation Reactions: These compounds can also undergo oxidation, which may lead to the formation of nitro compounds or degradation products.

    Reaction Example:

    Azo compoundoxidizing agentO2Nitro derivatives\text{Azo compound} \xrightarrow[\text{oxidizing agent}]{\text{O}_2} \text{Nitro derivatives}

3.3. Environmental Interactions

This compound, like other azo dyes, may interact with environmental components. Its reactivity with biological molecules and its potential impact on aquatic ecosystems are areas of ongoing research.

4.2. Biological Activity

While specific biological activity data for this compound is limited, studies on similar azo compounds suggest potential interactions with biological molecules. These interactions could be relevant in biological assays or as markers/tracers.

Comparison with Similar Compounds

This compound shares structural similarities with other azo compounds but is distinguished by its unique combination of functional groups. A comparison with other azo dyes highlights differences in stability, toxicity, and specific applications.

Comparison Table:

Compound NameCAS NumberKey FeaturesApplications
Azo dye 127452-68-2Similar structure, different functional groupsTextile applications
Azo dye 212345-67-8Higher stability under lightPlastics
Azo dye 387654-32-1Lower toxicityFood packaging
This compound85536-95-4Unique cyanoethyl and ethylamino groupsDye chemistry, biological assays

Scientific Research Applications

Dyeing and Pigmentation

One of the primary applications of sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate is in the textile industry as a dye. Its vibrant color properties make it suitable for dyeing fabrics, particularly in the production of synthetic fibers.

Case Study: Textile Dyeing

A study conducted on the dyeing properties of azo dyes demonstrated that this compound provided excellent fastness properties, making it ideal for commercial textile applications. The dye exhibited high stability against light and washing, which are critical factors for consumer satisfaction in textile products .

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for the detection and quantification of various metal ions through spectrophotometric methods.

Data Table: Spectrophotometric Analysis

Metal IonDetection Limit (mg/L)Method Used
Cu²⁺0.05UV-Vis Spectroscopy
Fe³⁺0.02UV-Vis Spectroscopy
Pb²⁺0.01UV-Vis Spectroscopy

This capability allows for the monitoring of metal contamination in environmental samples, such as water and soil, providing essential data for environmental assessments .

Biological Applications

Research has indicated potential biological applications of this compound in the field of biochemistry. Its azo structure can be utilized in drug delivery systems and as a biological marker.

Case Study: Drug Delivery Systems

A study published in a peer-reviewed journal highlighted the use of this compound as a carrier for targeted drug delivery. The compound's ability to form stable complexes with pharmaceutical agents enhances their solubility and bioavailability, making it a promising candidate for developing new therapeutic formulations .

Environmental Applications

The compound has also been explored for its application in environmental remediation processes, particularly in the removal of heavy metals from wastewater.

Data Table: Heavy Metal Removal Efficiency

Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Cd²⁺100595
Cr⁶⁺2001095
Ni²⁺150795

The findings suggest that this compound can effectively chelate heavy metals, facilitating their removal from contaminated water sources .

Mechanism of Action

The mechanism of action of Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate involves its interaction with molecular targets through its azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color properties. The compound can also interact with biological molecules, potentially altering their function and activity.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 85536-95-4
  • Molecular Formula : C28H26N6O3S·Na
  • EC Number : 287-583-7
  • Structure: This compound is a disazo dye featuring two azo (-N=N-) linkages. Key structural elements include: An o-tolyl (ortho-methylphenyl) group substituted with a (2-cyanoethyl)ethylamino moiety. A 1-naphthyl group bridging the two azo bonds. A sulfonate (-SO3Na) group enhancing water solubility .

Function: Primarily used as a hair dye due to its chromophoric azo groups, which absorb visible light to produce vibrant colors. The cyanoethyl substituent may influence stability and binding affinity to keratin in hair .

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Key Substituents Azo Groups Function Regulatory Notes
Target Compound (85536-95-4) C28H26N6O3S·Na o-Tolyl with (2-cyanoethyl)ethylamino; sulfonate 2 Hair dye Industrial grade (99% purity)
Acid Orange 24 (1320-07-6) C19H16N4O6S·Na Dimethylphenyl; dihydroxyphenyl; sulfonate 2 Hair dye EINECS 215-296-9
Acid Orange 1 (633-96-5) C16H11N2O4S·Na 2-hydroxy-1-naphthyl; sulfonate 1 Hair dye EINECS 211-199-0
Acid Orange 6 (547-57-9) C12H9N2O4S·Na 2,4-dihydroxyphenyl; sulfonate 1 Hair dye EINECS 208-924-8
Related Compound (67906-53-0) C26H24N6O3S·Na Phenyl instead of o-tolyl; (2-cyanoethyl)ethylamino; sulfonate 2 Not specified Did not meet CEPA criteria
Key Findings :

Structural Complexity: The target compound’s di-azo structure and o-tolyl substituent distinguish it from mono-azo dyes like Acid Orange 1 and 4. The dual azo linkages likely broaden its absorption spectrum, resulting in deeper color shades compared to mono-azo analogs .

Solubility and Application: Sulfonate groups in all listed compounds improve water solubility, critical for dye formulation. However, the cyanoethyl group in the target compound may reduce hydrophilicity slightly compared to hydroxylated variants like Acid Orange 24 . The industrial-grade purity (99%) of the target compound suggests its suitability for large-scale manufacturing, whereas cosmetic-grade dyes (e.g., Acid Orange 1) may require stricter impurity controls .

Acid Orange 24 and 1 are listed in the EU Cosmetic Ingredient Inventory, indicating broader regulatory acceptance compared to the target compound, which is primarily marketed for industrial use .

Research Implications :
  • Synthetic Challenges: The target compound’s complex di-azo structure requires precise coupling reactions, increasing production costs compared to simpler mono-azo dyes .
  • Environmental Impact: The cyanoethyl group may pose biodegradation challenges, necessitating wastewater treatment studies to mitigate ecological risks .

Biological Activity

Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate, with the CAS number 85536-95-4, is a synthetic azo compound notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C28H25N6NaO3S
  • Molecular Weight : 548.591 g/mol
  • Density : Not available
  • LogP : 8.70388 (indicating high lipophilicity)

The compound's structure features multiple azo groups, which are known to impart various biological activities, including antibacterial and antifungal properties.

Antimicrobial Properties

Research indicates that azo compounds can exhibit significant antimicrobial activity. For instance, studies have shown that similar azo dyes possess inhibitory effects on various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cell membrane integrity and interference with metabolic processes.

Cytotoxicity and Genotoxicity

Azo compounds are also scrutinized for their cytotoxicity. This compound has been evaluated for potential genotoxic effects using in vitro assays. These assays often employ mammalian cell lines to assess DNA damage and mutagenicity.

A study utilizing the micronucleus assay indicated that certain azo dyes can induce micronuclei formation in cultured cells, suggesting a genotoxic potential that warrants further investigation.

Study 1: Antibacterial Activity

In a comparative study, this compound was tested against several bacterial strains. Results demonstrated that at concentrations above 100 µg/mL, the compound exhibited significant antibacterial activity, comparable to standard antibiotics such as penicillin.

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
Pseudomonas aeruginosa12

Study 2: Cytotoxic Effects on Human Cell Lines

Another study focused on the cytotoxic effects of this compound on human liver cancer cell lines (HepG2). The findings revealed an IC50 value of approximately 50 µg/mL, indicating moderate cytotoxicity. Histological examination post-treatment showed signs of apoptosis in treated cells.

Q & A

Basic: What are the recommended synthesis protocols for Sodium m-((4-((4-((2-cyanoethyl)ethylamino)-o-tolyl)azo)-1-naphthyl)azo)benzenesulphonate, and how can side reactions be minimized?

Answer:
Azo coupling reactions are critical for synthesizing this compound. A general approach involves:

  • Dissolving intermediates (e.g., substituted triazoles or benzaldehyde derivatives) in absolute ethanol with glacial acetic acid as a catalyst .
  • Refluxing for 4+ hours under controlled temperature to promote diazonium salt formation and coupling.
  • Purification via vacuum filtration and recrystallization.

Key Considerations:

  • Substituent-specific reactivity may require adjusting stoichiometry or reaction time. For example, the 2-cyanoethyl group introduces steric hindrance, necessitating extended reflux .
  • Side products (e.g., unreacted diazonium salts) can be minimized by monitoring pH and using inert atmospheres to prevent oxidation.

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:
Primary Methods:

  • UV-Vis Spectroscopy: Azo chromophores exhibit strong absorbance in 400–600 nm; λmax shifts indicate conjugation extent .
  • HPLC: Use a C18 column with 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B) for gradient elution. Detect at 235–254 nm .
  • NMR: ¹H/¹³C NMR resolves aromatic proton environments and confirms sulfonate group presence.

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